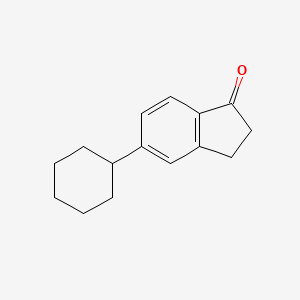

5-Cyclohexyl-2,3-dihydro-1H-inden-1-one

Description

Contextualization within Organic Synthesis: Indanone Core Architectures and Their Foundational Significance

The 1-indanone (B140024) scaffold, a fused bicyclic ketone consisting of a benzene (B151609) ring fused to a cyclopentanone (B42830) ring, is a privileged structure in organic chemistry. beilstein-journals.orgrsc.org Its rigid framework and versatile chemical handles make it a valuable building block in the synthesis of complex molecules. organic-chemistry.org Indanone derivatives are found in a variety of natural products and have been instrumental in the development of pharmaceuticals and functional materials. beilstein-journals.orgrsc.org The inherent reactivity of the ketone and the aromatic ring allows for a wide range of chemical modifications, making the indanone core a versatile template for creating diverse molecular libraries. organic-chemistry.org

Evolution of Synthetic Strategies for Dihydro-1H-inden-1-one Scaffolds

The synthesis of 2,3-dihydro-1H-inden-1-ones has a rich history, with classical methods being refined and supplemented by modern catalytic approaches.

One of the most traditional and widely used methods is the intramolecular Friedel-Crafts acylation . researchgate.netnih.gov This reaction typically involves the cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides. researchgate.net Various acidic catalysts, ranging from protic acids like polyphosphoric acid (PPA) and sulfuric acid to Lewis acids such as aluminum chloride (AlCl₃), have been employed to facilitate this transformation. researchgate.netnih.gov The choice of catalyst and reaction conditions can be crucial for achieving good yields and, in the case of substituted precursors, for controlling regioselectivity. d-nb.info

| Catalyst/Reagent | Substrate | Conditions | Yield |

| Polyphosphoric acid (PPA) | 3-Arylpropanoic acids | High temperature | Moderate to good |

| Aluminum chloride (AlCl₃) | 3-Arylpropionyl chlorides | Inert solvent | Good to excellent |

| Triflic acid (CF₃SO₃H) | 3-Phenylpropanamides | 25-50°C | Up to 96% |

| Niobium pentachloride (NbCl₅) | 3-Arylpropanoic acids | Room temperature | Good |

In recent years, transition-metal-catalyzed reactions have emerged as powerful alternatives for the construction of the indanone core. rsc.org These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways for bond formation. Palladium-catalyzed carbonylative cyclization of unsaturated aryl halides and nickel-catalyzed reductive cyclization of enones are notable examples of these modern strategies. organic-chemistry.org

Another significant advancement is the use of cross-coupling reactions to introduce substituents onto a pre-formed indanone skeleton. The Suzuki-Miyura cross-coupling reaction , for instance, provides an efficient route for the synthesis of 5-aryl-1-indanones from 5-bromo-1-indanone (B130187) and a corresponding boronic acid. researchgate.net This methodology is particularly relevant for the synthesis of 5-Cyclohexyl-2,3-dihydro-1H-inden-1-one.

| Reaction Type | Catalyst | Reactants | Key Features |

| Suzuki-Miyura Coupling | Palladium(0) complexes | 5-Bromo-1-indanone, Aryl/Cyclohexylboronic acid | High efficiency, mild conditions, broad substrate scope |

| Carbonylative Cyclization | Palladium complexes | Unsaturated aryl iodides | Good to excellent yields |

| Reductive Cyclization | Nickel complexes | Enones | High enantiomeric induction possible |

Current Research Frontiers and Unexplored Domains Pertaining to this compound

While the synthesis of the general 2,3-dihydro-1H-inden-1-one scaffold is well-established, the specific derivative, this compound, remains a largely unexplored chemical entity. A thorough review of the scientific literature reveals a scarcity of research focused directly on its synthesis, properties, and potential applications. This lack of dedicated research presents a significant opportunity for new avenues of investigation.

The synthesis of this compound could likely be achieved through established methods. For instance, a plausible route would be the palladium-catalyzed Suzuki-Miyura cross-coupling of 5-bromo-1-indanone with cyclohexylboronic acid. researchgate.net Alternatively, a Friedel-Crafts acylation of cyclohexylbenzene (B7769038) with a suitable three-carbon synthon could be envisioned, although controlling the regioselectivity might pose a challenge.

The primary research frontier for this compound lies in its synthesis and subsequent exploration of its chemical and biological properties. The introduction of a cyclohexyl group at the 5-position of the indanone core could impart unique characteristics, such as increased lipophilicity, which can be a desirable trait in medicinal chemistry for enhancing membrane permeability.

Future research could focus on:

Developing an optimized and scalable synthesis for this compound.

Investigating its reactivity , particularly at the ketone and the benzylic positions, to create a library of novel derivatives.

Exploring its potential as a scaffold in medicinal chemistry, materials science, and catalysis. The foundational indanone structure is a known pharmacophore, and the addition of the cyclohexyl moiety could lead to new biological activities.

Structure

3D Structure

Properties

CAS No. |

38240-91-4 |

|---|---|

Molecular Formula |

C15H18O |

Molecular Weight |

214.30 g/mol |

IUPAC Name |

5-cyclohexyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C15H18O/c16-15-9-7-13-10-12(6-8-14(13)15)11-4-2-1-3-5-11/h6,8,10-11H,1-5,7,9H2 |

InChI Key |

BBJUVHSGARWBMB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)C(=O)CC3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Cyclohexyl 2,3 Dihydro 1h Inden 1 One

Retrosynthetic Disconnections and Key Precursors for the 1H-Inden-1-one Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For 5-Cyclohexyl-2,3-dihydro-1H-inden-1-one, the most logical retrosynthetic disconnection involves the intramolecular Friedel-Crafts acylation, which cleaves the bond between the carbonyl carbon and the aromatic ring. This leads to the key precursor, 3-(4-cyclohexylphenyl)propanoic acid.

Further disconnection of this propanoic acid derivative reveals two primary building blocks: a cyclohexyl-substituted benzene (B151609) ring and a three-carbon chain. The cyclohexyl group can be introduced onto the benzene ring via Friedel-Crafts alkylation of benzene with cyclohexene (B86901) or a cyclohexyl halide. The propanoic acid side chain can then be installed through various methods, such as a Friedel-Crafts acylation with succinic anhydride (B1165640) followed by reduction, or a Heck or Suzuki coupling reaction to introduce a vinyl or related group that is subsequently converted to the propanoic acid.

A plausible synthetic pathway for the key precursor, 3-(4-cyclohexylphenyl)propanoic acid, can be envisioned starting from the Friedel-Crafts alkylation of benzene with cyclohexene to yield cyclohexylbenzene (B7769038). Subsequent Friedel-Crafts acylation with propanoyl chloride would yield 1-(4-cyclohexylphenyl)propan-1-one, which can be converted to the target propanoic acid via various oxidation methods. Alternatively, a one-pot synthesis of 3-cyclohexylpropionic acid has been reported, which involves the reaction of cinnamic acid in an alkaline solution with a silver-carbon catalyst, followed by hydrogenation. This could then be subjected to Friedel-Crafts alkylation with benzene to yield the desired precursor, though regioselectivity could be a challenge.

The key precursors for the synthesis of the 1H-inden-1-one core are thus derivatives of 3-arylpropanoic acids or their corresponding acyl halides. The nature of the substituent on the aromatic ring dictates the specific starting materials and may influence the conditions required for efficient cyclization.

Cyclization Strategies for the Construction of this compound

The formation of the five-membered ring of the indanone core is the crucial step in the synthesis of this compound. Several cyclization strategies have been developed, ranging from classical acid-catalyzed reactions to modern transition-metal-catalyzed and photoredox-mediated processes.

Intramolecular Friedel-Crafts Acylation and Related Annulations

Intramolecular Friedel-Crafts acylation is a cornerstone of indanone synthesis. rsc.org This reaction involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride in the presence of a strong acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or Lewis acids such as aluminum chloride (AlCl₃). orgsyn.org The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring in an electrophilic aromatic substitution to form the indanone ring system.

For the synthesis of this compound, 3-(4-cyclohexylphenyl)propanoic acid would be treated with a strong acid to induce cyclization. The electron-donating nature of the alkyl (cyclohexyl) group at the para position directs the cyclization to the ortho position, leading to the desired 5-substituted indanone. While effective, traditional Friedel-Crafts acylation often requires harsh conditions and stoichiometric amounts of catalyst, leading to significant waste. acs.org

| Catalyst | Reaction Conditions | Yield | Reference |

| Polyphosphoric Acid (PPA) | Heat | Good to Excellent | rsc.org |

| Sulfuric Acid | Heat | Moderate to Good | rsc.org |

| Aluminum Chloride (AlCl₃) | Inert Solvent, Heat | Good to Excellent | orgsyn.org |

Transition-Metal-Catalyzed Annulation Pathways

Modern synthetic chemistry has seen the rise of transition-metal catalysis as a powerful tool for the construction of complex molecules under milder conditions. These methods often offer higher selectivity and functional group tolerance compared to classical approaches.

Palladium-catalyzed reactions have been extensively developed for the synthesis of carbo- and heterocyclic compounds. For the synthesis of indanones, palladium-catalyzed intramolecular C-H activation or coupling reactions can be employed. rsc.org For instance, a suitably functionalized aromatic ring can be coupled with an alkene tether to construct the indanone skeleton.

One potential strategy involves the palladium-catalyzed annulation of an aryl halide with a tethered alkene. For example, 1-bromo-4-cyclohexylbenzene (B1265788) could be coupled with an appropriate alkene-containing substrate, followed by an intramolecular Heck-type cyclization to form the indanone ring. These reactions often proceed via a sequence of oxidative addition, migratory insertion, and reductive elimination steps. nih.gov The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity.

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the formation of C-C bonds via radical intermediates. researchgate.net In the context of indanone synthesis, photoredox-catalyzed radical cyclizations offer a mild alternative to traditional methods. nih.gov

A common approach involves the generation of a radical from a suitable precursor, which then undergoes an intramolecular cyclization onto an aromatic ring or a tethered alkene. For instance, a radical could be generated from a carboxylic acid derivative of a cyclohexyl-substituted benzene. This radical could then add to a tethered alkene, followed by a cyclization and oxidation sequence to yield the indanone product. These reactions are often initiated by a photocatalyst, such as an iridium or ruthenium complex, upon irradiation with visible light. acs.org The mechanism typically involves single-electron transfer (SET) processes that generate the key radical intermediates. researchgate.net

| Method | Catalyst/Initiator | Key Features | Reference |

| Intramolecular Heck Cyclization | Palladium(II) acetate, phosphine (B1218219) ligand | High efficiency, good functional group tolerance | nih.gov |

| Photoredox Radical Cyclization | Ru(bpy)₃Cl₂ or Ir(ppy)₃, visible light | Mild reaction conditions, sustainable | nih.govacs.org |

Green Chemistry Principles in 1H-Inden-1-one Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound, several strategies can be employed to improve the environmental footprint of the process.

One key aspect is the replacement of hazardous reagents and solvents. For instance, in Friedel-Crafts acylation, the use of superacids or solid acid catalysts can be an alternative to stoichiometric amounts of Lewis acids, which generate significant waste during workup. rsc.org The use of greener solvents, or even solvent-free conditions, can also significantly reduce the environmental impact. researchgate.net

Atom economy is another important metric in green chemistry, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wiley-vch.de Catalytic methods, such as transition-metal-catalyzed and photoredox-catalyzed reactions, generally have higher atom economies than stoichiometric reactions.

| Green Chemistry Principle | Application in Indanone Synthesis |

| Prevention | Designing syntheses to minimize waste. |

| Atom Economy | Utilizing catalytic reactions to maximize the incorporation of reactant atoms into the product. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents like stoichiometric Lewis acids with more benign catalysts. |

| Designing Safer Chemicals | Not directly applicable to the synthesis itself, but to the final product's properties. |

| Safer Solvents and Auxiliaries | Using greener solvents or solvent-free conditions. |

| Design for Energy Efficiency | Employing reactions that proceed at ambient temperature and pressure, such as photoredox catalysis. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources where possible. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Preferring catalytic reagents over stoichiometric ones. |

| Design for Degradation | Not directly applicable to the synthesis itself, but to the final product's lifecycle. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent by-product formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Chemo-, Regio-, and Stereoselective Approaches in the Synthesis of this compound

The synthesis of this compound presents several challenges in terms of selectivity. Achieving the desired substitution pattern and, where applicable, stereochemistry is crucial for the compound's intended properties and function.

Regioselectivity is a primary concern, particularly in classical synthetic routes such as the Friedel-Crafts acylation. The intramolecular cyclization of a precursor like 3-(4-cyclohexylphenyl)propanoic acid must proceed to form the 5-substituted indanone exclusively, avoiding the formation of the 7-substituted isomer. The directing effects of the cyclohexyl group (ortho-, para-directing) favor the formation of the desired 5-substituted product. However, the choice of catalyst and reaction conditions can significantly influence the regiochemical outcome. For instance, the use of polyphosphoric acid (PPA) with varying concentrations of P₂O₅ has been shown to switch the regioselectivity in the synthesis of other electron-rich indanones. d-nb.info PPA with a lower P₂O₅ content tends to yield the isomer with the electron-donating group meta to the carbonyl, while a higher P₂O₅ content favors the ortho or para isomer. d-nb.info

Another regioselective strategy involves transition-metal-catalyzed reactions. For example, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-bromo-1-indanone (B130187) and cyclohexylboronic acid would offer a highly regioselective route to the target molecule. researchgate.net This approach benefits from the pre-defined position of the bromo group, ensuring the cyclohexyl moiety is introduced at the 5-position.

Chemoselectivity becomes important when the starting materials contain multiple reactive sites. For instance, in a potential synthesis involving the reduction of a cyclohexyl-substituted indenone, the choice of reducing agent would be critical to selectively reduce the exocyclic double bond without affecting the carbonyl group or the aromatic ring.

Stereoselectivity is not a factor in the synthesis of this compound itself, as it is an achiral molecule. However, for derivatives of this compound that may possess chiral centers, for example at the 2- or 3-position of the indanone ring, stereoselective methods would be paramount. Rhodium-catalyzed asymmetric intramolecular 1,4-additions have been successfully employed for the enantioselective synthesis of chiral 3-aryl-1-indanones, and similar strategies could be envisioned for chiral derivatives of the target compound. organic-chemistry.org

A summary of potential selective synthetic approaches is presented in the table below.

| Synthetic Approach | Type of Selectivity | Key Considerations | Potential Outcome for this compound |

| Intramolecular Friedel-Crafts Acylation | Regioselective | Choice of acid catalyst (e.g., PPA with varying P₂O₅ content), substrate electronics. | High regioselectivity for the 5-substituted isomer is expected due to the directing effect of the cyclohexyl group. |

| Suzuki-Miyaura Cross-Coupling | Regioselective | Pre-functionalization of the indanone core (e.g., 5-bromo-1-indanone), catalyst, and ligand selection. | Excellent regioselectivity by introducing the cyclohexyl group at a pre-determined position. |

| Catalytic Hydrogenation of an Indenone Precursor | Chemoselective | Choice of catalyst (e.g., Pd/C, Rh/C), reaction conditions (pressure, temperature). | Selective reduction of the C=C bond of an indenone without affecting the C=O group or aromatic ring. |

| Asymmetric Catalysis (for chiral derivatives) | Stereoselective | Chiral ligands (e.g., MonoPhos for Rh-catalyzed reactions), catalyst system. | High enantioselectivity for chiral derivatives of the target compound. |

Scale-Up Considerations and Continuous Flow Reactor Applications for Indanone Synthesis

The transition from laboratory-scale synthesis to larger-scale production of this compound necessitates careful consideration of process safety, efficiency, and scalability. Continuous flow chemistry offers significant advantages over traditional batch processing for many of the reactions involved in indanone synthesis. mit.eduflinders.edu.au

Friedel-Crafts acylations, a common method for constructing the indanone core, are often highly exothermic and can involve corrosive and hazardous reagents like strong acids. In a batch reactor, heat dissipation can be challenging, leading to potential thermal runaways and the formation of byproducts. Continuous flow reactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer, allowing for precise temperature control and safer operation. flinders.edu.au This enhanced control can lead to higher yields and purities.

The scale-up of continuous flow processes is often more straightforward than for batch processes. Instead of increasing the reactor volume, which can alter the heat and mass transfer characteristics, scaling out or "numbering up" by running multiple reactors in parallel can be employed to increase production capacity. flinders.edu.au

Below is a comparative table of batch versus continuous flow processing for the synthesis of indanones.

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited by surface area-to-volume ratio, potential for hot spots. | Excellent heat transfer due to high surface area-to-volume ratio. |

| Mass Transfer | Can be limited by mixing efficiency. | Efficient mixing through diffusion and advection in microchannels. |

| Safety | Higher risk of thermal runaway with exothermic reactions; larger quantities of hazardous materials processed at once. | Inherently safer due to small reactor volumes and better temperature control; smaller quantities of reagents at any given time. |

| Scalability | Scale-up can be complex and may require process re-optimization. | More straightforward scale-up through "numbering-up" or longer run times. |

| Process Control | More challenging to maintain consistent conditions throughout the reactor. | Precise control over reaction parameters (temperature, pressure, residence time). |

| Productivity | Can be lower due to downtime between batches for cleaning and setup. | Higher productivity through continuous operation and potential for automation. |

Comparative Analysis of Synthetic Efficiencies and Atom Economy of Reported Methodologies

The efficiency of a synthetic route can be evaluated using various metrics, with atom economy being a key concept in green chemistry. buecher.dejocpr.comnih.gov Atom economy, developed by Barry Trost, measures the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com A higher atom economy indicates a more efficient process with less waste generation.

Let's analyze the theoretical atom economy of two plausible synthetic routes to this compound.

Route 1: Intramolecular Friedel-Crafts Acylation of 3-(4-cyclohexylphenyl)propanoic acid

This reaction involves the cyclization of the carboxylic acid with the loss of a molecule of water.

Reactant: 3-(4-cyclohexylphenyl)propanoic acid (C₁₅H₂₀O₂) - Molecular Weight: 232.32 g/mol

Product: this compound (C₁₅H₁₈O) - Molecular Weight: 214.30 g/mol

Byproduct: Water (H₂O) - Molecular Weight: 18.02 g/mol

Atom Economy (%) = (Molecular Weight of Product / Molecular Weight of Reactants) x 100 Atom Economy (%) = (214.30 / 232.32) x 100 = 92.24%

Route 2: Suzuki-Miyaura Cross-Coupling of 5-bromo-1-indanone with cyclohexylboronic acid

This reaction involves the coupling of an aryl halide with a boronic acid, typically with a base and a palladium catalyst. The byproducts include the boronic acid derivative and salts.

Reactants: 5-bromo-1-indanone (C₉H₇BrO) - MW: 211.06 g/mol ; Cyclohexylboronic acid (C₆H₁₃BO₂) - MW: 127.98 g/mol ; Base (e.g., Na₂CO₃) - MW: 105.99 g/mol

Product: this compound (C₁₅H₁₈O) - MW: 214.30 g/mol

Byproducts: NaBr, B(OH)₃, CO₂, H₂O (assuming a stoichiometric amount of base for simplicity in this calculation)

Atom Economy (%) = (214.30 / (211.06 + 127.98 + 105.99)) x 100 = (214.30 / 445.03) x 100 = 48.15%

The following table provides a comparative analysis of these two potential routes.

| Synthetic Route | Starting Materials | Key Reaction Type | Theoretical Atom Economy (%) | Advantages | Disadvantages |

| Route 1 | 3-(4-cyclohexylphenyl)propanoic acid | Intramolecular Friedel-Crafts Acylation | 92.24% | High atom economy; fewer reagents. | May require harsh acidic conditions; potential for regioselectivity issues in some cases. |

| Route 2 | 5-bromo-1-indanone, Cyclohexylboronic acid | Suzuki-Miyaura Cross-Coupling | 48.15% | High regioselectivity; mild reaction conditions. | Lower atom economy due to stoichiometric use of base and boronic acid reagent; requires pre-functionalized starting materials. |

Mechanistic Investigations of Chemical Transformations Involving 5 Cyclohexyl 2,3 Dihydro 1h Inden 1 One

Reactivity at the Carbonyl Center: Nucleophilic Addition, Reduction, and Oxidation Pathways.

The ketone functional group is the most reactive site in the molecule for a variety of transformations. Its electrophilic carbonyl carbon is susceptible to attack by nucleophiles, and the carbon-oxygen double bond can undergo reduction and oxidation reactions.

Nucleophilic Addition: The reaction of the carbonyl group with nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) and hydrides, is a fundamental transformation. The mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation during aqueous workup yields the corresponding tertiary alcohol. youtube.com

For example, in a reaction with a Grignard reagent like methylmagnesium bromide, the methyl anion would attack the carbonyl carbon. This process forms a magnesium alkoxide intermediate, which is then hydrolyzed to produce 1-methyl-5-cyclohexyl-2,3-dihydro-1H-inden-1-ol.

Reduction: The reduction of the carbonyl group to a secondary alcohol is a common and important reaction. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. youtube.com This nucleophilic attack results in the formation of an alkoxide intermediate, which is subsequently protonated by a protic solvent (like ethanol (B145695) or water) to yield 5-Cyclohexyl-2,3-dihydro-1H-inden-1-ol.

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. A more synthetically relevant oxidation is the Baeyer-Villiger oxidation, where treatment with a peroxy acid (e.g., m-CPBA) converts the ketone into an ester. The mechanism involves the initial addition of the peroxy acid to the carbonyl group, followed by the migratory insertion of one of the adjacent carbon atoms. In the case of 5-Cyclohexyl-2,3-dihydro-1H-inden-1-one, the more substituted benzylic carbon would preferentially migrate, leading to the formation of a lactone (a cyclic ester).

Transformations at the C1 carbonyl carbon create a new stereocenter. In the absence of chiral reagents or catalysts, the nucleophilic attack or hydride reduction will typically occur from either face of the planar carbonyl group with equal probability, resulting in a racemic mixture of the (R)- and (S)-enantiomers of the corresponding alcohol.

However, stereoselective synthesis can be achieved using chiral reducing agents or catalysts. For instance, enantioselective reduction of 1-indanone (B140024) derivatives has been accomplished using chiral catalysts, which create a chiral environment around the carbonyl group, favoring attack from one face over the other and leading to an excess of one enantiomer.

| Transformation | Reagent(s) | Intermediate | Product |

|---|---|---|---|

| Nucleophilic Addition (Grignard) | 1. CH₃MgBr 2. H₃O⁺ | Tetrahedral alkoxide | 1-Methyl-5-cyclohexyl-2,3-dihydro-1H-inden-1-ol |

| Reduction | NaBH₄, EtOH | Tetrahedral alkoxide | 5-Cyclohexyl-2,3-dihydro-1H-inden-1-ol |

| Baeyer-Villiger Oxidation | m-CPBA | Criegee intermediate | 6-Cyclohexyl-3,4-dihydro-1H-isochromen-1-one (Lactone) |

Transformations and Functionalization of the Cyclohexyl Moiety.

The cyclohexyl group, being a saturated hydrocarbon, is generally less reactive than the indanone core. However, its C-H bonds can be functionalized under specific conditions.

Directing the functionalization to a specific C-H bond on the cyclohexyl ring is challenging due to the similar reactivity of the methylene (B1212753) (CH₂) and methine (CH) protons. However, modern synthetic methods have made strides in selective C-H functionalization. organic-chemistry.org Catalytic systems, often involving transition metals like rhodium, palladium, or iron, can activate C-H bonds, allowing for their conversion into C-C, C-O, or C-N bonds. organic-chemistry.org

For the cyclohexyl group, free-radical halogenation (e.g., with N-bromosuccinimide) would likely occur preferentially at the tertiary C-H bond (the point of attachment to the indanone ring) due to the greater stability of the resulting tertiary radical. However, this reaction can lack selectivity. More sophisticated "guided" C-H functionalization strategies could offer better control, though they would require the temporary installation of a directing group on the indanone scaffold. wikipedia.orgnih.gov

The cyclohexyl ring is resistant to reduction under standard conditions. Its oxidation, however, can be achieved using strong oxidizing agents. This process is analogous to the industrial oxidation of cyclohexane, which yields a mixture of cyclohexanol (B46403) and cyclohexanone (B45756). researchgate.net Reagents like potassium permanganate or chromium-based oxidants under vigorous conditions could potentially oxidize the cyclohexyl ring, likely leading to a mixture of products with oxidation occurring at various positions. Catalytic oxidation using metal complexes offers a milder alternative for converting C-H bonds to C-O bonds. organic-chemistry.org

| Transformation | Typical Reagent(s) | Expected Major Product Type | Notes |

|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), Light | Bromocyclohexyl derivative | Likely favors the tertiary position but may yield mixtures. |

| Oxidation | KMnO₄ or CrO₃ | Cyclohexanol and Cyclohexanone derivatives | Requires harsh conditions and may lack selectivity. |

Reactivity of the Indanone Aromatic and Aliphatic Rings.

The fused ring system of the indanone core possesses its own distinct reactivity. The aromatic ring can undergo electrophilic substitution, while the aliphatic five-membered ring has reactive sites alpha to the carbonyl group.

Aromatic Ring Reactivity: The aromatic ring of the indanone is activated towards electrophilic aromatic substitution by the alkyl portions of the fused ring system. However, the carbonyl group is deactivating. The cyclohexyl group at the 5-position is a weak activating group. Therefore, electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions) would be expected to add to the positions ortho to the cyclohexyl group (C4 and C6). The steric bulk of the cyclohexyl group might favor substitution at the C6 position. Functionalization of the aromatic ring can also be achieved via modern cross-coupling reactions. For instance, if the starting material were 5-bromo-1-indanone (B130187), a Suzuki coupling reaction could be used to introduce the cyclohexyl group or other aryl/alkyl substituents. researchgate.net

Aliphatic Ring Reactivity: The methylene protons at the C2 position, being alpha to the carbonyl group, are acidic and can be removed by a base to form an enolate intermediate. This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides (alkylation) or aldehydes (aldol condensation), to form new C-C bonds at the C2 position.

Furthermore, the indanone scaffold itself can undergo rearrangement and ring expansion reactions. Under certain conditions, often catalyzed by transition metals like rhodium, 1-indanones can react with ethylene (B1197577) or alkynes to insert two carbon atoms, expanding the five-membered ring to a seven-membered ring and forming a benzocycloheptenone skeleton. nih.govresearchgate.net Other protocols can convert 1-indanones into naphthol derivatives. stackexchange.com

Electrophilic Aromatic Substitution Patterns on the Fused Benzene (B151609) Ring

The fused benzene ring in this compound is subject to electrophilic aromatic substitution. The regioselectivity of such reactions is dictated by the combined electronic effects of the alkyl substituent (cyclohexyl group) and the deactivating effect of the carbonyl group within the five-membered ring.

The cyclohexyl group at the 5-position is an ortho-, para-directing activator due to its electron-donating inductive effect. Conversely, the carbonyl group at the 1-position is a meta-directing deactivator. The positions ortho to the cyclohexyl group are 4 and 6, while the para-position is occupied by the fused ring system. The positions meta to the carbonyl group are 5 and 7.

Given these competing effects, predicting the precise substitution pattern can be complex. The outcome of an electrophilic aromatic substitution reaction would likely be a mixture of products, with the exact ratios depending on the nature of the electrophile and the reaction conditions. For instance, in Friedel-Crafts acylation, the deactivating effect of the carbonyl group might significantly reduce the reactivity of the ring, potentially requiring harsh conditions.

A study on the Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone with various boronic acids demonstrates that functionalization at the 5-position is a viable synthetic route to create 5-substituted indanones. This suggests that while direct electrophilic substitution on the unsubstituted ring might be complex, pre-functionalized derivatives can be used to build molecular diversity.

Table 1: Predicted Directing Effects in Electrophilic Aromatic Substitution of this compound

| Position | Influence of Cyclohexyl Group (Activator) | Influence of Carbonyl Group (Deactivator) | Overall Predicted Reactivity |

| 4 | Ortho | Ortho | Deactivated |

| 6 | Ortho | Para | Deactivated |

| 7 | Para (via fused ring) | Meta | Potentially Favored |

Reactions at the 2,3-Dihydro Bridge (α-position to carbonyl)

The methylene group at the 2-position, being alpha to the carbonyl group, is susceptible to a variety of reactions that proceed through enol or enolate intermediates. These reactions are typically catalyzed by either acid or base.

Under basic conditions, deprotonation of the α-carbon (C-2) generates an enolate, which is a potent nucleophile. This enolate can then react with various electrophiles, such as alkyl halides (alkylation) or other carbonyl compounds (aldol condensation). In the case of unsymmetrical ketones, the use of low temperatures and sterically demanding bases can favor the formation of the kinetic enolate, which results from the removal of the most accessible α-proton.

Acid-catalyzed reactions at the α-position proceed through an enol intermediate. Halogenation, for example, can occur at the α-carbon under acidic conditions. Studies on the photochemical bromination of substituted indan-1-one derivatives have shown that reactions at the α-position are common, often leading to a mixture of mono- and poly-brominated products. For instance, the bromination of indan-1-one can yield trans-2,3-dibromoindan-1-one and 2,2-dibromoindan-1-one, among other products, indicating reactivity at both the C-2 and C-3 positions.

Table 2: Potential Reactions at the α-Position of this compound

| Reaction | Catalyst | Intermediate | Potential Product |

| Halogenation | Acid or Base | Enol or Enolate | 2-halo-5-cyclohexyl-2,3-dihydro-1H-inden-1-one |

| Alkylation | Base | Enolate | 2-alkyl-5-cyclohexyl-2,3-dihydro-1H-inden-1-one |

| Aldol Condensation | Acid or Base | Enol or Enolate | β-hydroxy ketone derivative |

Photochemical and Electrochemical Reactivity Studies

Specific photochemical and electrochemical studies on this compound are not readily found. However, research on related indanone derivatives provides some insights into their potential reactivity.

The photochemical bromination of substituted indan-1-ones has been investigated, demonstrating that irradiation can facilitate radical substitution reactions. In these studies, a projector lamp was used to initiate the bromination, leading to a variety of brominated products. This suggests that this compound could also undergo photochemical halogenation.

Furthermore, photocatalytic methods have been developed for the synthesis of indanone derivatives, indicating that the indanone scaffold can participate in photoredox radical cascade cyclizations. While this is a synthetic route to the indanone core rather than a reaction of it, it highlights the compatibility of this class of compounds with photochemical conditions.

Electrochemical studies on this specific compound are not available in the surveyed literature.

Catalytic Systems in the Derivatization of this compound

A variety of catalytic systems have been employed in the synthesis and derivatization of the broader class of indanones. For the specific modification of 5-substituted indanones, palladium-catalyzed cross-coupling reactions are particularly relevant. A study has demonstrated the use of a palladium catalyst for the Suzuki-Miyaura cross-coupling of 5-bromo-1-indanone with different arylboronic acids to generate a library of 5-aryl-1-indanones. This methodology could be adapted to synthesize this compound from 5-bromo-1-indanone and cyclohexylboronic acid, or to further derivatize a bromo-analogue of the title compound.

Other catalytic systems used in the synthesis of the indanone core include rhodium-catalyzed asymmetric intramolecular 1,4-additions and nickel-catalyzed reductive cyclizations of enones. While these methods are for the construction of the indanone ring system, they underscore the importance of transition metal catalysis in the chemistry of these compounds.

Kinetic and Thermodynamic Control in Reactions of this compound

The principles of kinetic and thermodynamic control are crucial in understanding the product distribution of reactions with multiple possible outcomes. A reaction under kinetic control yields the product that is formed fastest, which typically has the lowest activation energy. In contrast, a reaction under thermodynamic control yields the most stable product, which is lowest in Gibbs free energy. Reaction conditions such as temperature, reaction time, and solvent can influence whether a reaction is under kinetic or thermodynamic control.

In the context of this compound, these principles would be particularly relevant in two main areas:

Enolate Formation: The deprotonation of the α-carbon (C-2) can lead to different enolates if other acidic protons are present. However, in this specific molecule, the C-2 protons are the most acidic. In cases of unsymmetrical ketones with multiple enolizable positions, the formation of the kinetic enolate (less substituted, formed faster) versus the thermodynamic enolate (more substituted, more stable) is a classic example of this principle.

Electrophilic Aromatic Substitution: If multiple positions on the aromatic ring are reactive towards an electrophile, the product distribution can be governed by kinetic versus thermodynamic control. For example, sulfonation of naphthalene (B1677914) at lower temperatures yields the kinetically favored 1-sulfonic acid, while at higher temperatures, the thermodynamically more stable 2-sulfonic acid predominates. A similar scenario could be envisioned for electrophilic substitution on the fused benzene ring of this compound, where different positions might be favored under different temperature regimes.

No specific experimental studies detailing the kinetic and thermodynamic control in reactions of this compound have been found in the literature. Therefore, any discussion remains based on these general principles.

Table 3: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Product | Forms fastest (lower activation energy) | Most stable (lower Gibbs free energy) |

| Reversibility | Irreversible or quasi-irreversible conditions | Reversible conditions |

Design and Synthesis of Derivatives and Analogs of 5 Cyclohexyl 2,3 Dihydro 1h Inden 1 One

Structural Modifications at the Cyclohexyl Position

While direct functionalization of the cyclohexyl moiety on the 5-Cyclohexyl-2,3-dihydro-1H-inden-1-one core is not extensively documented, established principles of organic synthesis allow for the strategic design of such analogs. Modifications can be envisioned through two primary pathways: functionalization of the pre-formed 5-cyclohexyl-1-indanone or by synthesizing the indanone from an already modified cyclohexylbenzene (B7769038) precursor.

For instance, free-radical halogenation at the benzylic position of the cyclohexyl ring could introduce a reactive handle for subsequent nucleophilic substitution, opening pathways to introduce a variety of functional groups such as hydroxyls, amines, or ethers. Another approach involves the oxidation of the cyclohexyl ring to yield cyclohexanone (B45756) or cyclohexenol (B1201834) derivatives, which can then be further manipulated.

Alternatively, the synthesis can begin with a functionalized cyclohexylbenzene. The industrial production of cyclohexylbenzene itself involves the acid-catalyzed alkylation of benzene (B151609) with cyclohexene (B86901). wikipedia.org By using a substituted cyclohexene in a similar Friedel-Crafts alkylation reaction with benzene, followed by acylation and intramolecular cyclization, one could construct a 5-(substituted-cyclohexyl)-1-indanone. This approach allows for the incorporation of a wide array of functionalities on the cyclohexyl ring prior to the formation of the indanone core.

Functionalization of the Indanone Core

The indanone core offers multiple sites for chemical modification, including the aromatic ring and the five-membered cyclopentanone (B42830) ring at the 2- and 3-positions.

Substitutions on the Aromatic Ring

The aromatic ring of the indanone scaffold is amenable to various substitution reactions, enabling the modulation of the molecule's electronic and steric properties. A powerful and versatile method for this is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net Starting from a halogenated precursor, such as 5-bromo-1-indanone (B130187), a diverse range of aryl and heteroaryl groups can be introduced at the 5-position. researchgate.net This methodology is directly applicable to creating analogs of 5-cyclohexyl-1-indanone by first synthesizing a 6-bromo-5-cyclohexyl-1-indanone intermediate.

Other classical methods like Friedel-Crafts acylation or alkylation on the pre-formed 5-cyclohexyl-1-indanone can introduce substituents at the C-4, C-6, or C-7 positions, guided by the directing effects of the existing alkyl and carbonyl groups. nih.gov For example, intramolecular Friedel–Crafts acylation of substituted 3-arylpropionic acids is a common route to substituted 1-indanones. beilstein-journals.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on 5-Bromo-1-indanone researchgate.net This table illustrates the versatility of the Suzuki-Miyaura reaction for functionalizing the aromatic ring of the indanone core, a strategy applicable to a 6-bromo-5-cyclohexyl-1-indanone precursor.

| Boronic Acid Reactant | Resulting 5-Substituted-1-indanone Product | Yield |

|---|---|---|

| Phenylboronic acid | 5-Phenyl-2,3-dihydro-1H-inden-1-one | 95% |

| 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-2,3-dihydro-1H-inden-1-one | 92% |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2,3-dihydro-1H-inden-1-one | 93% |

| 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-2,3-dihydro-1H-inden-1-one | 91% |

Modifications at the 2- and 3-Positions of the Indanone Ring

The carbon atoms alpha and beta to the carbonyl group (C-2 and C-3) are key sites for introducing structural diversity. The active methylene (B1212753) group at the C-2 position is particularly reactive.

Knoevenagel Condensation: The C-2 position can readily undergo condensation with various aromatic aldehydes in a Knoevenagel or Claisen-Schmidt condensation reaction. nih.govnih.gov This yields 2-benzylidene-1-indanone (B110557) derivatives, which extend the conjugation of the system and are valuable for developing materials with specific optical properties. nih.govnih.gov

Alkylation and Acylation: The C-2 position can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups. For instance, 2-carbonyl-1-indanones can be used as synthons for regioselective additions to terminal alkynes. rsc.org

Halogenation: Electrophilic halogenation can introduce bromine or chlorine at the C-2 position, creating a useful intermediate for further nucleophilic substitution or elimination reactions. nih.gov

3-Position Substitution: While less direct, modifications at the C-3 position are also achievable. Rhodium-catalyzed asymmetric intramolecular 1,4-addition of certain chalcone (B49325) derivatives can produce chiral 3-aryl-1-indanones. organic-chemistry.org Furthermore, tandem cycloaddition and Nazarov reactions can lead to 2,3-disubstituted indanones. organic-chemistry.org

Table 2: Summary of Selected Functionalization Strategies for the Indanone Core

| Position | Reaction Type | Example Transformation | Reference |

|---|---|---|---|

| Aromatic Ring (C4-C7) | Suzuki-Miyaura Coupling | Introduction of aryl groups from a bromo-indanone precursor. | researchgate.net |

| 2-Position | Knoevenagel Condensation | Reaction with aromatic aldehydes to form 2-benzylidene derivatives. | nih.gov |

| 2-Position | Halogenation | Reaction with NBS or Br₂ to form 2-bromo-1-indanones. | nih.gov |

| 2- and 3-Positions | Tandem Cycloaddition/Nazarov Reaction | Coupling of alkynes and acetals to form 2,3-disubstituted indanones. | organic-chemistry.org |

| 3-Position | Asymmetric 1,4-Addition | Rh-catalyzed cyclization to form chiral 3-aryl-1-indanones. | organic-chemistry.org |

Synthesis of Fused Heterocyclic Systems Incorporating the this compound Scaffold

The 1-indanone (B140024) core is an excellent building block for the construction of more complex, fused polycyclic systems. scispace.com Annulation strategies can be used to build both carbocyclic and heterocyclic rings onto the indanone framework.

Fused N-Heterocycles: Nitrogen-containing heterocycles can be fused to the indanone scaffold through various cyclization strategies. For example, 2-arylidene-1-indanone derivatives can react with 6-aminopyrimidines in the presence of an acid catalyst to yield polyheterocyclic indeno-fused pyridopyrimidine scaffolds. rsc.org Another powerful method involves a domino reaction between an arene, an ethyl cinnamate, and an aryl hydrazine (B178648) in the presence of a superacid to form indenoindoles. rsc.org

Fused O-Heterocycles: Oxygen-containing fused rings can also be synthesized. A notable example is the asymmetric domino annulation of 2-isothiocyanato-1-indanones with 2-hydroxyaryl-substituted α-amido sulfones, which uses an organocatalyst to construct bridged fused heterocycles with high stereoselectivity. rsc.org

Fused Carbocycles via Ring Expansion: The indanone skeleton can undergo ring expansion reactions to create larger carbocyclic systems. A rhodium-catalyzed direct insertion of ethylene (B1197577) or internal alkynes into the C-C bond of the five-membered ring can form seven-membered benzocycloheptenone skeletons. rsc.orgscispace.com

Preparations of Chiral Analogues for Stereoselective Applications

The introduction of chirality into the indanone framework is crucial for applications in asymmetric catalysis and materials science. Several stereoselective methods have been developed to synthesize chiral indanone derivatives.

A highly effective strategy is the enantioselective synthesis of chiral 3-aryl-1-indanones through a rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives, employing a chiral ligand such as MonoPhos. organic-chemistry.org This method provides access to a variety of enantioenriched 3-aryl-1-indanones in high yields and with excellent enantioselectivities. organic-chemistry.org

Another approach is the nickel-catalyzed reductive cyclization of enones, which affords indanones with high enantiomeric induction. organic-chemistry.org Additionally, palladium-catalyzed asymmetric reductive-Heck reactions have been developed to produce enantiomerically enriched 3-substituted indanones. acs.org For creating multiple stereocenters simultaneously, organocatalytic domino reactions, such as the one involving 2-isothiocyanato-1-indanones, can generate complex fused heterocyclic products with up to three adjacent stereogenic centers with excellent control. rsc.org

Structure-Property Relationship Studies for Non-Biological Applications

Derivatives of 1-indanone are increasingly recognized for their potential in materials science, serving as functional organic materials, dyes, and components of OLEDs. rsc.org Establishing clear structure-property relationships is key to designing molecules with tailored photophysical and electronic properties.

A common strategy involves synthesizing a series of derivatives where one part of the molecule is systematically varied. For example, a series of 2-benzylidene-5-cyclohexyl-1-indanone analogs could be prepared with different electron-donating or electron-withdrawing substituents on the benzylidene ring. nih.gov The properties of these compounds can then be systematically investigated.

Key analytical techniques for these studies include:

UV-Visible and Fluorescence Spectroscopy: To determine the absorption and emission maxima, quantum yields, and Stokes shift, which are critical for applications as dyes and fluorophores.

Cyclic Voltammetry: To measure the oxidation and reduction potentials, which allows for the estimation of the HOMO and LUMO energy levels. These electrochemical properties are vital for designing materials for OLEDs and other electronic devices.

Computational Modeling: Quantum chemistry calculations can be used to model the frontier molecular orbitals (HOMO/LUMO) and predict electronic transitions, providing theoretical support for the experimental findings.

By correlating the changes in chemical structure with the observed photophysical and electrochemical data, a predictive model can be built. This allows for the rational design of new 5-cyclohexyl-1-indanone derivatives with optimized properties for specific non-biological applications, such as tuning the emission color for an OLED or enhancing the two-photon absorption cross-section for optical materials. The study of fluorinated indanone derivatives, for instance, aims to gain a better understanding of these structure-property relationships. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 5 Cyclohexyl 2,3 Dihydro 1h Inden 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic investigation of 5-Cyclohexyl-2,3-dihydro-1H-inden-1-one. It provides unparalleled detail regarding the molecular framework, stereochemistry, and conformational preferences in solution.

Stereochemical Assignment and Conformational Analysis

The conformational features of this compound are primarily determined by the orientation of the cyclohexyl ring relative to the indanone core. ¹H and ¹³C NMR spectroscopy, coupled with techniques like Nuclear Overhauser Effect (NOE) spectroscopy, are instrumental in defining these spatial relationships. mdpi.com

In solution, the cyclohexyl group can exist in various conformations. The analysis of coupling constants and chemical shifts in the ¹H NMR spectrum provides information about the preferred chair conformation of the cyclohexyl ring and the relative orientation of its protons. NOE experiments can establish through-space proximity between the protons on the cyclohexyl ring and those on the indanone moiety, thereby confirming the predominant conformers. mdpi.com For instance, observing an NOE between the ortho-protons of the phenyl ring and the adjacent protons of the cyclohexyl ring would indicate a specific rotational conformation.

Predicted ¹H and ¹³C NMR Data for this compound: The following table presents predicted chemical shift ranges based on standard NMR principles. Actual values may vary depending on the solvent and experimental conditions.

| Atom/Group | Technique | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| Aromatic Protons (C4, C6, C7-H) | ¹H NMR | 7.2 - 7.8 | Signals would appear as multiplets or doublets, depending on coupling. |

| Methylene (B1212753) Protons (C2, C3-H₂) | ¹H NMR | 2.7 - 3.2 | Signals would likely appear as triplets due to coupling with each other. |

| Cyclohexyl Protons (-CH-) | ¹H NMR | 1.2 - 2.6 | A complex multiplet region due to overlapping signals of axial and equatorial protons. |

| Carbonyl Carbon (C1=O) | ¹³C NMR | 195 - 205 | Characteristic downfield shift for a ketone carbonyl. |

| Aromatic Carbons | ¹³C NMR | 120 - 150 | Multiple signals corresponding to the substituted and unsubstituted aromatic carbons. |

| Aliphatic Carbons (C2, C3, Cyclohexyl) | ¹³C NMR | 20 - 45 | Signals for the methylene groups of the indanone and the carbons of the cyclohexyl ring. |

Dynamic NMR Studies for Rotational Barriers

Dynamic NMR (DNMR) is a powerful method for investigating the kinetics of conformational changes, such as the rotation around single bonds. mdpi.comresearchgate.net For this compound, the single bond connecting the cyclohexyl ring to the indanone core is a site of potential restricted rotation. This restriction arises from steric hindrance between the two moieties.

Variable-temperature NMR experiments can be employed to measure the energy barrier for this rotation. nih.gov At low temperatures, where the rotation is slow on the NMR timescale, distinct signals may be observed for magnetically inequivalent nuclei in different rotational conformers. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. mdpi.com The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature and the frequency separation of the signals at low temperature.

Hypothetical Dynamic NMR Data for Cyclohexyl Ring Rotation:

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Low-Temperature Signals (e.g., for C4-H and C6-H) | Two distinct doublets | Indicates slow rotation, making the two sides of the phenyl ring magnetically different. |

| Signal Separation at Low Temp (Δν) | 50 Hz | The difference in chemical shift between the exchanging sites. |

| Coalescence Temperature (Tc) | 320 K (47 °C) | The temperature at which the separate signals merge. |

| Calculated Rotational Barrier (ΔG‡) | ~16 kcal/mol (~67 kJ/mol) | The energy required to overcome the steric hindrance for rotation. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.govjocpr.com These techniques are complementary and offer a comprehensive vibrational profile of the compound. jocpr.com

For this compound, the most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. The position of this band is sensitive to the molecular environment. Intermolecular interactions, such as hydrogen bonding in the solid state, can cause a shift to lower wavenumbers compared to the gas phase or a dilute solution in a non-polar solvent. nih.gov

Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds, such as the C=C bonds of the aromatic ring and the C-C bonds of the aliphatic framework. researchgate.net

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| C=O (Ketone) | Stretching | 1680 - 1710 | FT-IR (Strong), Raman (Medium) |

| C-H (Aromatic) | Stretching | 3000 - 3100 | FT-IR (Medium), Raman (Strong) |

| C=C (Aromatic) | Stretching | 1450 - 1600 | FT-IR (Variable), Raman (Strong) |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | FT-IR (Strong), Raman (Strong) |

| CH₂ | Scissoring/Bending | 1440 - 1470 | FT-IR (Medium), Raman (Medium) |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. Tandem mass spectrometry (MS/MS) is used to establish the fragmentation pathways by isolating a specific ion and inducing its further fragmentation. researchgate.netimrpress.com

The fragmentation of this compound upon electron ionization would begin with the formation of a molecular ion (M⁺•). Subsequent fragmentation would likely proceed through several characteristic pathways, including:

Loss of the cyclohexyl group: Cleavage of the bond between the indanone and cyclohexyl moieties is a probable fragmentation, leading to a stable resonance-stabilized cation.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pattern for ketones.

Retro-Diels-Alder (RDA) reaction: The cyclohexyl ring itself can undergo RDA fragmentation to lose ethylene (B1197577). researchgate.net

Predicted Key Fragments in Mass Spectrometry:

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 214 | [C₁₅H₁₈O]⁺• | Molecular Ion (M⁺•) |

| 185 | [M - C₂H₅]⁺ | Loss of an ethyl group from the indanone ring. |

| 131 | [M - C₆H₁₁]⁺ | Loss of the cyclohexyl radical. |

| 115 | [C₉H₇]⁺ | Indenyl cation, resulting from further fragmentation. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Packing

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. nih.govlibretexts.org A successful crystallographic analysis of this compound would provide accurate data on bond lengths, bond angles, and torsion angles, confirming its molecular geometry.

Furthermore, the crystal structure reveals how the molecules pack together in the crystal lattice. nih.gov This information is crucial for understanding intermolecular forces, such as van der Waals interactions, C-H···O hydrogen bonds between the aliphatic protons and the carbonyl oxygen, and potential π-π stacking interactions between the aromatic rings of adjacent molecules. st-andrews.ac.uk The orientation of the cyclohexyl ring relative to the indanone plane in the solid state would be unequivocally established. st-andrews.ac.uk

Hypothetical Crystallographic Data:

| Parameter | Hypothetical Value | Structural Information Provided |

|---|---|---|

| Crystal System | Monoclinic | Defines the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Describes the symmetry operations within the unit cell. |

| C=O Bond Length | ~1.22 Å | Confirms the double bond character of the carbonyl group. |

| C(aromatic)-C(cyclohexyl) Bond Length | ~1.51 Å | Typical length for a sp²-sp³ carbon-carbon single bond. |

| Indanone-Cyclohexyl Torsion Angle | ~60° | Defines the rotational conformation in the solid state. |

| Intermolecular C-H···O distance | ~2.5 Å | Evidence of weak hydrogen bonding interactions influencing crystal packing. st-andrews.ac.uk |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Chiral Analogues

Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. researchgate.net While this compound itself is achiral, these methods are vital for studying its chiral derivatives, for example, those with a substituent at the C2 or C3 position of the indanone ring, which would create a stereocenter.

The carbonyl group in the indanone system acts as a chromophore. The interaction of this chromophore with a chiral environment gives rise to a Cotton effect, which is a characteristic feature in both ORD and CD spectra. The sign of the Cotton effect associated with the n→π* electronic transition of the carbonyl group can be correlated to the absolute configuration (R or S) of the chiral center using empirical rules like the Octant Rule. By comparing the experimentally measured CD or ORD spectrum with quantum mechanical calculations, the absolute stereochemistry of a chiral analogue can be determined with high confidence. nih.govresearchgate.net

Application of the Octant Rule to a Chiral Analogue:

| Chiral Analogue | Substituent Position | Predicted Cotton Effect Sign | Basis for Prediction |

|---|---|---|---|

| (R)-2-Methyl-5-cyclohexyl-2,3-dihydro-1H-inden-1-one | C2 | Positive | Based on the Octant Rule, a substituent in the back upper-left or lower-right octant would contribute positively to the Cotton effect. |

| (S)-2-Methyl-5-cyclohexyl-2,3-dihydro-1H-inden-1-one | C2 | Negative | The enantiomer would exhibit a mirror-image CD spectrum with a negative Cotton effect. |

Computational and Theoretical Chemistry Studies on 5 Cyclohexyl 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 5-Cyclohexyl-2,3-dihydro-1H-inden-1-one. mdpi.com These calculations begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of electronic properties can be derived to predict its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.meyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to attack by electrophiles. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, indicating the site for nucleophilic attack. youtube.com

The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the carbonyl group, while the LUMO would be centered on the carbonyl carbon and the fused ring system, which are typical electron-accepting regions.

Table 1: Exemplary Frontier Molecular Orbital Properties (Note: The following data is illustrative for a typical indanone derivative calculated using a DFT method like B3LYP/6-31G and is not from a specific study on this compound.)*

| Property | Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity. |

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For this compound, the MEP surface would show a region of high negative potential (typically colored red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This site is a prime target for electrophilic attack or hydrogen bonding. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly those on the aromatic ring, while the cyclohexyl group would exhibit a largely neutral (green) potential. This analysis helps in predicting intermolecular interactions and the initial sites of reaction. elixirpublishers.com

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and the influence of the environment, such as a solvent. ajchem-a.comsemanticscholar.org

For this compound, a key area of study would be the conformational landscape of the cyclohexyl ring, which can adopt various conformations like the stable chair form or the higher-energy boat and twist-boat forms. MD simulations can reveal the energy barriers between these conformations and their relative populations at a given temperature. ajchem-a.com Furthermore, by placing the molecule in a simulated box of solvent (e.g., water or an organic solvent), MD can predict how solvent molecules arrange around the solute and how this solvation affects its conformation and stability. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful methods for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra. nih.govliverpool.ac.uk

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy using DFT methods. bas.bg These calculations provide a theoretical spectrum that can be compared with experimental results for structural verification. For this compound, theoretical predictions would help assign the specific chemical shifts to each unique proton and carbon atom in the complex structure, including the distinct signals from the aromatic, indanone, and cyclohexyl moieties. liverpool.ac.ukbas.bg

Similarly, the calculation of vibrational frequencies can predict the appearance of an infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the characteristic C=O stretch of the ketone group or the C-H stretches of the aromatic and aliphatic parts. This allows for a detailed assignment of the peaks observed in an experimental IR spectrum. marquette.edu

Table 2: Exemplary Predicted ¹³C NMR Chemical Shifts (Note: This table presents hypothetical, representative data for the core structure of this compound. Actual values would require specific DFT calculations.)

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 205.1 |

| Aromatic Carbon (C-Cyclohexyl) | 150.2 |

| Aliphatic CH₂ (Indanone Ring) | 36.5 |

| Aliphatic CH₂ (Indanone Ring) | 25.8 |

| Cyclohexyl CH (Attachment Point) | 44.3 |

Computational Elucidation of Reaction Mechanisms and Energy Profiles

Computational methods are invaluable for exploring the mechanisms of chemical reactions, providing a detailed picture of how reactants are transformed into products. scispace.comnih.gov This involves mapping out the potential energy surface of the reaction to identify reactants, products, intermediates, and, most importantly, transition states.

A transition state (TS) represents the highest energy point along a reaction pathway—the energetic barrier that must be overcome for the reaction to proceed. uni-muenchen.de Computationally, a TS is located as a first-order saddle point on the potential energy surface. Once a TS structure is found, its identity must be confirmed by ensuring it connects the intended reactants and products.

This confirmation is achieved through an Intrinsic Reaction Coordinate (IRC) calculation. q-chem.comscm.com An IRC analysis involves tracing the minimum energy path downhill from the transition state in both the forward and reverse directions. uni-muenchen.defaccts.demissouri.edu A successful IRC calculation will show the reaction coordinate leading from the reactant complex, through the transition state, and ending at the product complex, thereby validating the proposed reaction mechanism and providing a complete energy profile for the elementary step. missouri.edu For reactions involving this compound, such as an electrophilic aromatic substitution or a nucleophilic addition to the carbonyl group, IRC analysis would be essential to confirm the calculated transition state structures and understand the precise atomic motions involved in bond breaking and formation. scispace.comnih.gov

In Silico Catalyst Design and Optimization

Currently, there are no published studies detailing the in silico design and optimization of catalysts for the synthesis of this compound. The synthesis of indanone frameworks often involves reactions such as Friedel-Crafts acylation. rsc.orgresearchgate.net Computational chemistry offers powerful tools for the rational design of catalysts for such transformations. jnu.ac.in

In silico catalyst design typically involves the use of computational methods to model the interaction between a potential catalyst and the reactants at a quantum mechanical level. This approach allows for the prediction of reaction pathways and the identification of the most energetically favorable transition states. By understanding these factors, catalysts can be virtually screened and optimized for improved activity, selectivity, and stability before any experimental work is undertaken.

For a hypothetical synthesis of this compound, in silico methods could be employed to:

Screen Lewis Acid Catalysts: For a potential Friedel-Crafts acylation route, different Lewis acids could be computationally evaluated to determine which would most effectively promote the cyclization step.

Optimize Ligand Scaffolds: In the case of transition-metal-catalyzed syntheses, the electronic and steric properties of ligands attached to the metal center could be systematically modified in computational models to enhance catalytic performance.

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) calculations could be used to map out the entire reaction mechanism, providing insights into potential side reactions and helping to devise strategies to minimize their formation.

The table below illustrates a hypothetical screening of Lewis acid catalysts for the intramolecular Friedel-Crafts acylation leading to an indanone core, a common synthetic route for such compounds. It is important to reiterate that this data is purely illustrative and not based on actual experimental or computational studies for this compound.

| Catalyst | Calculated Activation Energy (kcal/mol) | Predicted Yield (%) | Selectivity for 5-Cyclohexyl Isomer (%) |

|---|---|---|---|

| AlCl₃ | 15.2 | 92 | 85 |

| FeCl₃ | 18.5 | 75 | 88 |

| TiCl₄ | 16.8 | 88 | 90 |

| SnCl₄ | 20.1 | 65 | 82 |

Application of Machine Learning Algorithms in Predicting Synthetic Outcomes

The application of machine learning (ML) to predict the outcomes of organic reactions is a rapidly advancing field. chemintelligence.com However, a specific machine learning model for predicting the synthetic outcomes for this compound has not been developed or reported in the literature.

Machine learning models are trained on large datasets of known reactions to identify complex patterns and correlations between reactants, reagents, catalysts, solvents, and the resulting products and yields. acs.orgnih.govmit.edu Once trained, these models can predict the outcome of new, unseen reactions with a certain degree of accuracy.

For the synthesis of this compound, a machine learning approach could potentially:

Predict Reaction Yields: By inputting the structures of the starting materials and the proposed reaction conditions, a trained model could predict the expected yield of the final product.

Identify Optimal Reaction Conditions: ML algorithms can be used to explore a vast parameter space of reaction conditions (e.g., temperature, concentration, catalyst loading) to identify the set of conditions that would maximize the yield and purity of the desired product.

Flag Potential Side Reactions: Based on the input molecules, a model could predict the likelihood of various side reactions occurring, allowing chemists to proactively adjust the reaction conditions to suppress them.

The following table provides a hypothetical example of how a machine learning model might predict the yield of this compound under different reaction conditions for a Friedel-Crafts acylation. This data is for illustrative purposes only, as no such model currently exists for this specific compound.

| Catalyst | Solvent | Temperature (°C) | Predicted Yield (%) |

|---|---|---|---|

| AlCl₃ | Dichloromethane | 0 | 88 |

| AlCl₃ | Dichloromethane | 25 | 91 |

| FeCl₃ | Nitrobenzene | 25 | 78 |

| FeCl₃ | Nitrobenzene | 50 | 82 |

Applications of 5 Cyclohexyl 2,3 Dihydro 1h Inden 1 One in Specialized Chemical Syntheses and Materials Science

Utilization as a Synthetic Building Block for Complex Non-Biological Organic Molecules

The 1-indanone (B140024) core is a well-established building block in organic synthesis, prized for its utility in constructing more complex molecular architectures, including polycyclic and spirocyclic systems. nih.gov The reactivity of the indanone scaffold is centered around three primary locations: the aromatic ring, the alpha-methylene group (C2), and the carbonyl group (C1).

Research has demonstrated that the 1-indanone framework can undergo various annulation reactions to build fused ring systems. For example, Rh-catalyzed C-C bond activation allows for the insertion of alkenes or alkynes, expanding the five-membered ring to create benzocycloheptenones. nih.gov Additionally, multicomponent reactions involving 1-indanones and aldehydes can lead to the formation of complex spirocarbocycles. nih.gov

The functionalization of the aromatic ring, often achieved through methods like the Suzuki-Miyaura cross-coupling on a halogenated precursor such as 5-bromo-1-indanone (B130187), allows for the introduction of diverse substituents. researchgate.net This versatility enables the synthesis of structurally varied compounds from a common intermediate. The carbonyl group and the adjacent methylene (B1212753) group are frequently employed in condensation reactions, such as the Knoevenagel condensation, to append new ring systems or conjugated chains. nih.gov For instance, the reaction of 2-arylidene-1-indanones with 6-amino-1,3-dimethylpyrimidine yields complex indeno-fused pyridopyrimidine scaffolds. nih.gov

While these synthetic strategies are broadly applicable to the 1-indanone class, specific documented examples detailing the use of 5-Cyclohexyl-2,3-dihydro-1H-inden-1-one as a precursor for complex non-biological molecules are not prominent in the literature. However, its structure is fully compatible with these established synthetic transformations, positioning it as a viable intermediate for creating novel polycyclic aromatic compounds where the cyclohexyl group can impart increased solubility in non-polar solvents or introduce specific steric bulk to direct the conformation of the final molecule.

| Reaction Type | Reactive Site(s) | Resulting Structure | Example Reaction Partners |

|---|---|---|---|

| Ring Expansion | C1-C2 Bond | Fused Carbocycles (e.g., Benzocycloheptenones) | Ethylene (B1197577), Internal Alkynes |

| Knoevenagel Condensation | C2 Methylene | 2-Alkylidene/Arylidene Indanones | Aromatic Aldehydes |

| Spirocyclization | C2 Methylene | Spiro-Indanones | Aryl Aldehydes, Malononitrile |

| Suzuki-Miyaura Coupling | Aromatic Ring (C5) | 5-Aryl Indanones | Arylboronic Acids (from 5-bromo precursor) |

| Heteroannulation | C2-Substituted Indanones | Fused Heterocycles | Aminopyrimidines, Hydroxyaryl Sulfones |

Integration into Advanced Polymer Architectures and Monomer Design

The design of advanced polymers with controlled architectures and properties is a major focus of materials science. nih.gov While there is no specific literature detailing the polymerization of this compound, the properties of its constituent parts—the rigid indanone core and the bulky cyclohexyl group—suggest potential roles in monomer design.

The rigid, aromatic nature of the indanone unit could be exploited to create polymers with high thermal stability and restricted chain mobility. Related structures, such as indane-1,3-dione, have been investigated as components of photoinitiators for polymerization, highlighting the potential for the indane framework to participate in polymer science. nih.gov